molecular formula C9H10O4 B104142 2-Hydroxy-3,4-dimethoxybenzaldehyde CAS No. 19283-70-6

2-Hydroxy-3,4-dimethoxybenzaldehyde

Cat. No. B104142
Key on ui cas rn: 19283-70-6
M. Wt: 182.17 g/mol
InChI Key: UIOMNPYQUBMBOJ-UHFFFAOYSA-N
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Patent
US06417194B1

Procedure details

Benzyl bromide (12.9 ml, 0.108 mol) was added to a suspension of 2-hydroxy-3,4-dimethoxybenzaldehyde (19 g, 0.104 mol) and potassium carbonate (14.41 g, 0.104 mol) in acetone (200 ml) and the reaction stirred at reflux for 3 hours. On cooling, the mixture was concentrated under reduced pressure and the residue partitioned between water (150 ml) and dichloromethane (150 ml). The organic layer was filtered through silica, washing through with hexane and then ethyl acetate. Evaporation of the filtrate under reduced pressure gave a yellow gum. The crude product was purified on silica gel eluting with ethyl acetate:hexane (30:70 v/v) to give the subtitle compound (25.9 g, 88%). Rf 0.82 (ethyl acetate:hexane 1:1, v/v). MS m/z 273 (MH)+.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:9][C:10]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
19 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
14.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (150 ml) and dichloromethane (150 ml)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through silica
WASH
Type
WASH
Details
washing through with hexane
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow gum
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel eluting with ethyl acetate:hexane (30:70 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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